![molecular formula C14H11FO3 B1321171 2-[(4-Fluorophenoxy)methyl]benzoic acid CAS No. 198565-84-3](/img/structure/B1321171.png)
2-[(4-Fluorophenoxy)methyl]benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related benzoic acid derivatives often involves multi-step procedures, as seen in the preparation of fluorescent probes from benzazoles and the synthesis of liquid crystal intermediates from 4-phenylphenol . These methods typically include steps such as methylation, acylation, and condensation reactions. The synthesis of 2-[(4-Fluorophenoxy)methyl]benzoic acid would likely follow a similar pathway, potentially starting from 4-fluorophenol as a precursor, given the presence of the fluorophenoxy moiety in the compound.
Molecular Structure Analysis
Structural determination techniques such as X-ray diffraction, FT-IR, and NMR spectroscopy are commonly used to characterize benzoic acid derivatives . These methods provide information on the molecular geometry, vibrational modes, and electronic structure. For 2-[(4-Fluorophenoxy)methyl]benzoic acid, one could expect similar analytical approaches to be employed to elucidate its structure.
Chemical Reactions Analysis
Benzoic acid derivatives can participate in various chemical reactions. For instance, the transformation of phenol to benzoate involves carboxylation , and Pd-catalyzed C-H methylation and fluorination reactions have been reported for benzaldehydes . These reactions highlight the reactivity of the benzoic acid moiety and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as their spectroscopic characteristics, thermal stability, and reactivity, can be inferred from computational studies and experimental observations . For example, DFT calculations can predict the chemical activity and stability of the molecule , while spectroscopic techniques can provide insights into the electronic transitions and molecular interactions . The physical properties of 2-[(4-Fluorophenoxy)methyl]benzoic acid, such as solubility and melting point, would be influenced by the presence of the fluorophenoxy group and the overall molecular structure.
Scientific Research Applications
1. Environmental and Biological Applications
2-[(4-Fluorophenoxy)methyl]benzoic acid and its related compounds have shown significant applications in environmental and biological fields. For instance, fluorinated compounds like 6-fluoro-3-methylphenol have been utilized to detect aromatic metabolites from m-cresol in a methanogenic consortium, demonstrating a pathway for m-cresol degradation under anaerobic conditions (Londry & Fedorak, 1993).
2. Synthesis of Liquid Crystal Intermediates
Derivatives of benzoic acid, such as n-alkoxybiphenyl 4′ carbonyloxy) benzoic acid, have been synthesized for applications in liquid crystals. These intermediates are vital for the production of ferroelectric and antiferroelectric liquid crystals, indicating the compound's significance in material science and electronic display technologies (Qing, 2000).
3. Agricultural Chemistry
In agricultural chemistry, substituted phenoxyacetic and benzoic acids, including those with fluorine substituents, have been studied for their plant growth-regulating properties. These studies reveal how different substituents on the benzoic acid structure can influence the growth-promoting activity in plants (Pybus et al., 1959).
4. Development of Semiaromatic Polyamides
Research has shown that compounds like 2-(bis(4-hydroxyphenyl)methyl)benzoic acid can be used in the synthesis of semiaromatic polyamides. These polyamides exhibit high glass transition temperatures and strength, making them suitable for various industrial applications (Zhang et al., 2017).
5. Fluorescence Probes for Reactive Oxygen Species
Some benzoic acid derivatives have been developed as fluorescence probes to detect reactive oxygen species. These probes, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, are essential in biological and chemical studies for understanding oxidative stress and its impact on cells and tissues (Setsukinai et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-[(4-fluorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCUTFHQTWLMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610173 | |
| Record name | 2-[(4-Fluorophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenoxy)methyl]benzoic acid | |
CAS RN |
198565-84-3 | |
| Record name | 2-[(4-Fluorophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



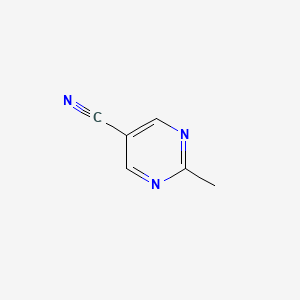
![Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-](/img/structure/B1321089.png)
![2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)
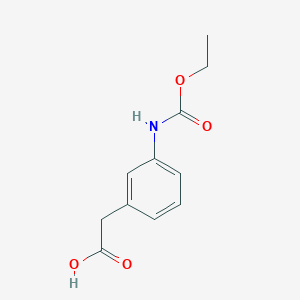
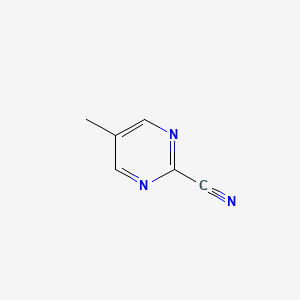


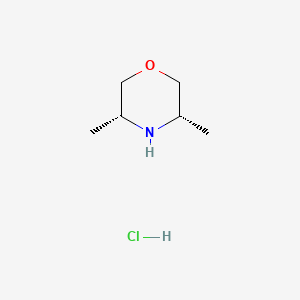
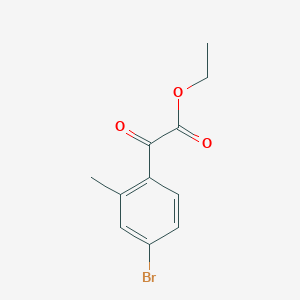

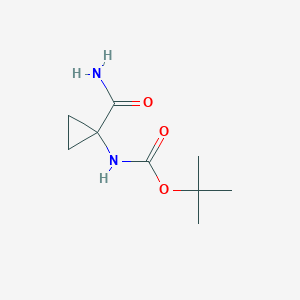
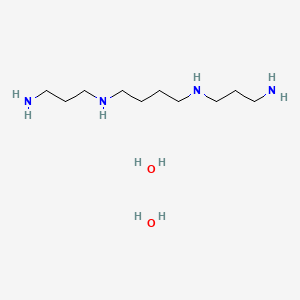
![6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1321122.png)
